molecular formula C8H5BrN2O B3029487 4-bromo-1,7-naphthyridin-2(1H)-one CAS No. 67967-12-8

4-bromo-1,7-naphthyridin-2(1H)-one

Cat. No. B3029487
CAS RN: 67967-12-8
M. Wt: 225.04
InChI Key: HXNAZEIWAPMMDE-UHFFFAOYSA-N
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Description

4-bromo-1,7-naphthyridin-2(1H)-one is a brominated naphthyridine derivative. Naphthyridines are a class of compounds known for their diverse range of biological activities and applications in material science. The presence of a bromine atom in the compound suggests potential reactivity that could be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of related naphthyridine compounds has been reported through various methods. For instance, a series of 4,8-substituted 1,5-naphthyridines were synthesized using a Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine and corresponding boronic acids in the presence of palladium acetate . Although this does not directly describe the synthesis of 4-bromo-1,7-naphthyridin-2(1H)-one, it provides insight into the potential synthetic routes that could be adapted for its synthesis, such as halogenation of naphthyridine precursors.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the molecular structures of homologated analogs of 2-bromo-1,4-naphthoquinone were determined by single-crystal X-ray diffraction, which revealed details about the crystal system and space group . Similar structural analysis could be applied to 4-bromo-1,7-naphthyridin-2(1H)-one to determine its precise molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

Brominated naphthyridines can undergo various chemical reactions, particularly at the bromine site. For instance, 3-bromo-1,7-naphthyridine was shown to react with potassium amide in liquid ammonia to yield amino-naphthyridine derivatives . This suggests that the bromine in 4-bromo-1,7-naphthyridin-2(1H)-one could similarly be substituted with other nucleophiles, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives can be quite diverse. The 4,8-substituted 1,5-naphthyridines exhibit high thermal stability with phase transition temperatures above 186°C and show blue fluorescence in both solution and solid states . These properties indicate that 4-bromo-1,7-naphthyridin-2(1H)-one may also possess unique optical and thermal characteristics, which could be explored for applications in materials science, such as in the development of organic semiconductor materials or OLEDs.

Scientific Research Applications

Therapeutic and Medicinal Applications

1,8-Naphthyridine derivatives, including compounds structurally related to "4-bromo-1,7-naphthyridin-2(1H)-one," exhibit a wide range of biological activities. These activities position them as potent scaffolds in the development of new therapeutic agents. Their broad spectrum of biological properties includes:

  • Antimicrobial and Antiviral Activities : They have shown effectiveness against various microbial and viral pathogens, suggesting potential in treating infectious diseases.
  • Anticancer Properties : These compounds have been investigated for their potential to inhibit cancer cell growth and proliferation.
  • Anti-inflammatory and Analgesic Effects : Their ability to modulate inflammatory responses and pain signaling offers avenues for developing new anti-inflammatory drugs.
  • Neurological Disorder Treatments : There is evidence of their application in treating neurological conditions such as Alzheimer's disease, depression, and multiple sclerosis.
  • Other Activities : They have also shown potential as anti-osteoporotic agents, anti-allergics, antimalarials, and in cardiovascular disease management.

Key Studies and Reviews

  • A review by Madaan et al. (2015) highlights the multiple biological activities of 1,8‐naphthyridine derivatives, emphasizing their importance in therapeutic research (Madaan et al., 2015).
  • Another comprehensive review by Gurjar and Pal (2018, 2019) discusses the recent developments and the versatility of 1,8-naphthyridine derivatives in pharmaceutical chemistry, highlighting their wide-ranging pharmacological activities (Gurjar & Pal, 2018).

properties

IUPAC Name

4-bromo-1H-1,7-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-3-8(12)11-7-4-10-2-1-5(6)7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNAZEIWAPMMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=O)N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295715
Record name 4-Bromo-1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1,7-naphthyridin-2(1H)-one

CAS RN

67967-12-8
Record name 4-Bromo-1,7-naphthyridin-2(1H)-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,2-dihydro-1,7-naphthyridin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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